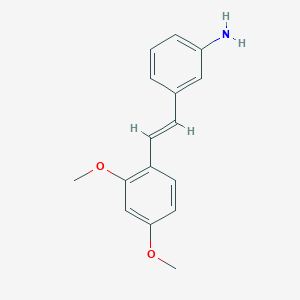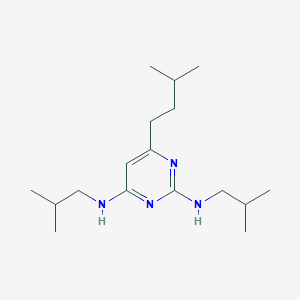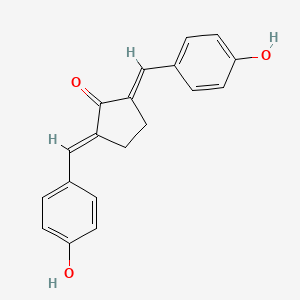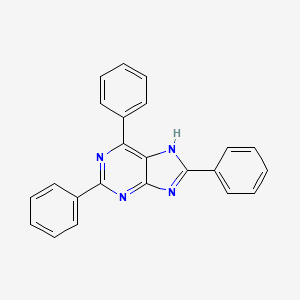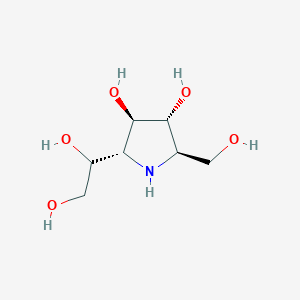
2,7-Bis(acetamido)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(acetamido)anthraquinone is a derivative of anthraquinone, a compound known for its diverse biological activities and applications. Anthraquinones are a class of naturally occurring compounds found in various plants and fungi, and they have been used for centuries in traditional medicine. The introduction of acetamido groups at the 2 and 7 positions of the anthraquinone structure enhances its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(acetamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The process begins with the nitration of anthraquinone to form 2,7-dinitroanthraquinone, which is then reduced to 2,7-diaminoanthraquinone. The final step involves the acetylation of the amino groups to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Bis(acetamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,7-Bis(acetamido)anthraquinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Bis(acetamido)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of enzymes such as topoisomerases and telomerases, which are essential for cancer cell proliferation . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Similar Compounds:
2,7-Diaminoanthraquinone: The precursor to this compound, with amino groups instead of acetamido groups.
1,4-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.
Doxorubicin: An anthraquinone-based anticancer drug with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of acetamido groups at the 2 and 7 positions, which enhances its biological activity and potential therapeutic applications. The specific substitution pattern allows for unique interactions with molecular targets and pathways, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C18H14N2O4 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
N-(7-acetamido-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-9(21)19-11-3-5-13-15(7-11)18(24)16-8-12(20-10(2)22)4-6-14(16)17(13)23/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
SNSGXIQBZKNIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)

